chemical properties of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone
chemical properties of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone
Title: Chemical Properties and Pharmacological Potential of 1-Methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone
Abstract
As drug development and agrochemical research pivot toward highly specialized, membrane-permeable inhibitors, fluorinated 4-pyridone derivatives have emerged as privileged scaffolds. This technical guide explores the chemical properties, synthetic methodologies, and mechanistic potential of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone (CAS 59756-61-5). By analyzing its structural relationship to the well-characterized phytoene desaturase inhibitor fluridone[1], we delineate how the symmetric bis-trifluoromethyl substitution fundamentally alters the molecule's electronic landscape, lipophilicity, and target affinity.
Structural Logic and Electronic Profiling
The core scaffold of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone consists of a central 4(1H)-pyridone ring, methylated at the N1 position, and flanked by two identical 3-(trifluoromethyl)phenyl groups at the C3 and C5 positions.
Causality in Structural Design:
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The 4-Pyridone Core: The pyridone ring exists in a state of vinylogous amide resonance. The carbonyl oxygen acts as a strong hydrogen bond acceptor, which is critical for anchoring the molecule within the hydrophilic pockets of enzyme active sites.
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Bis-Trifluoromethyl ( −CF3 ) Substitution: The inclusion of two −CF3 groups at the meta positions of the flanking phenyl rings serves a dual purpose. First, the intense electron-withdrawing nature of fluorine depletes electron density from the central pyridone ring, increasing its metabolic stability against oxidative degradation. Second, the −CF3 groups drastically increase the molecule's lipophilic surface area, driving its partitioning into lipid-rich environments such as the thylakoid membrane in plants or lipid rafts in mammalian cells.
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Symmetry and Sterics: Unlike the asymmetric fluridone (which possesses only one −CF3 group)[2], this bis-substituted analog is symmetric. This symmetry prevents ortho-steric clashing while maximizing the molecule's hydrophobic footprint, altering its binding kinetics and potentially increasing its residence time on the target enzyme.
Physicochemical Data Summary
To predict the behavior of this compound in biological assays, we must quantify its fundamental properties. The data below summarizes the structural and physicochemical metrics of the bis-substituted pyridone.
| Property | Value | Causality / Significance |
| IUPAC Name | 1-methyl-3,5-bis[3-(trifluoromethyl)phenyl]pyridin-4-one | Defines the symmetric substitution pattern around the core. |
| CAS Registry Number | 59756-61-5 | Unique chemical identifier for procurement and literature. |
| Molecular Formula | C20H13F6NO | High halogenation directly contributes to membrane permeability. |
| Molecular Weight | 397.31 g/mol | Falls strictly within the Lipinski Rule of 5 for drug-likeness. |
| Hydrogen Bond Donors | 0 | Lack of H-donors enhances blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Acceptors | 7 | Facilitates critical interactions with target enzyme active sites. |
| Predicted LogP | ~4.8 - 5.2 | High lipophilicity drives partitioning into lipid membranes. |
| Solubility Profile | Soluble in DMSO, DMF, EtOH | Similar to fluridone, requires DMSO/DMF stock solutions before aqueous dilution[3]. |
Mechanistic Pathways: PDS Inhibition and ABA Modulation
The primary mechanism of action for 3-phenyl-4-pyridone derivatives is the competitive inhibition of Phytoene Desaturase (PDS) , a rate-limiting enzyme in the carotenoid biosynthesis pathway[1].
The Biochemical Causality: PDS catalyzes the desaturation of phytoene to phytofluene and subsequently to zeta-carotene. The 4-pyridone core mimics the transition state of the phytoene substrate, while the bulky, lipophilic 3-(trifluoromethyl)phenyl groups occupy the hydrophobic lipid-binding channel of the enzyme. By blocking this pathway, the compound induces the degradation of chlorophyll (bleaching) and halts the downstream synthesis of Abscisic Acid (ABA) [1].
Interestingly, because higher eukaryotes (including humans) utilize homologous ABA pathways to mediate cellular inflammation, highly lipophilic analogs like CAS 59756-61-5 are currently of immense interest as potential anti-inflammatory probes in mammalian systems[1].
Mechanism of Phytoene Desaturase (PDS) inhibition by 4-pyridone derivatives.
Experimental Methodology: Synthesis and Self-Validating Characterization
To construct the sterically hindered 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone, a double Suzuki-Miyaura cross-coupling is the most efficient approach. This protocol is designed as a self-validating system : the inherent symmetry of the target molecule allows for immediate verification via Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Palladium-Catalyzed Double Suzuki-Miyaura Cross-Coupling
Step 1: Reagent Preparation In a flame-dried Schlenk flask under an argon atmosphere, combine 3,5-dibromo-1-methyl-4(1H)-pyridone (1.0 eq) and 3-(trifluoromethyl)phenylboronic acid (2.5 eq). Causality: A stoichiometric excess (2.5 eq) of the boronic acid is critical to drive the double coupling to absolute completion, preventing the accumulation of the difficult-to-separate mono-substituted intermediate.
Step 2: Catalyst and Base Addition Add Pd(dppf)Cl2 (0.05 eq) and anhydrous potassium carbonate ( K2CO3 , 3.0 eq). Causality: K2CO3 acts as the base to activate the boronic acid into a highly reactive boronate complex. The bulky dppf ligand on the palladium catalyst possesses a large bite angle, which specifically accelerates the reductive elimination step of the sterically congested bis-substituted product.
Step 3: Solvent System and Reaction Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water. Heat the sealed flask to 100°C for 12 hours. Causality: The aqueous-organic biphasic system ensures the simultaneous solubility of the organic substrates and the inorganic base, maximizing the transmetalation rate.
Step 4: Workup and Purification Cool the reaction to room temperature, extract with Ethyl Acetate ( 3×20 mL), and wash the combined organic layers with brine. Dry over anhydrous Na2SO4 . Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Causality: The highly lipophilic bis-CF3 product will elute significantly faster than any unreacted starting material or mono-coupled byproduct.
Analytical Validation (The Self-Validating Marker)
Confirm the structural identity and purity via 1H NMR ( CDCl3 ). Because the molecule is perfectly symmetric, the pyridone core protons at C2 and C6 are chemically equivalent.
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Validation Checkpoint: Look for a sharp, distinct singlet integrating to 2H at approximately δ 7.6 ppm. If two doublets appear instead, the reaction has stalled at the mono-substituted intermediate.
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Fluorine Validation: 19F NMR must show a single sharp peak at approximately δ -62.5 ppm, confirming the presence of identical −CF3 groups.
Step-by-step synthetic workflow and analytical validation for CAS 59756-61-5.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 43079, Fluridone". PubChem. Available at:[Link]
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Wikipedia Contributors. "Fluridone". Wikipedia, The Free Encyclopedia. Available at: [Link]
